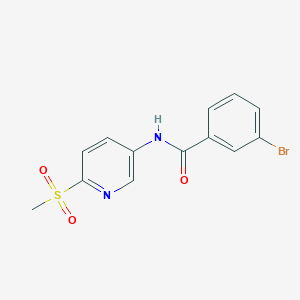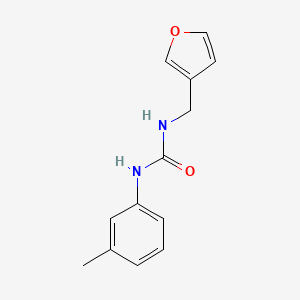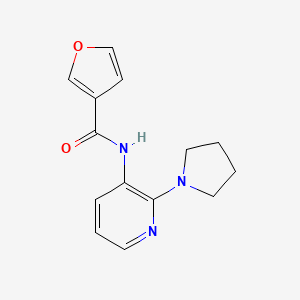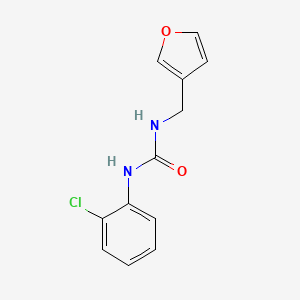
1-(4-Fluorophenyl)-3-(furan-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(furan-3-ylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, which make it a valuable tool for investigating various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(furan-3-ylmethyl)urea involves the inhibition of CDK2 and GSK3β enzymes. CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis. GSK3β is involved in several cellular processes, including glucose metabolism, cell differentiation, and apoptosis. Inhibition of GSK3β can lead to the activation of the Wnt/β-catenin signaling pathway and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can suppress tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Fluorophenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its ability to selectively inhibit CDK2 and GSK3β enzymes. This selectivity can help researchers investigate the specific roles of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. In vitro studies have shown that this compound can be toxic to normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research of 1-(4-Fluorophenyl)-3-(furan-3-ylmethyl)urea. One direction is the investigation of the compound's potential as a therapeutic agent for cancer treatment. Another direction is the study of the compound's effects on other cellular processes, such as glucose metabolism and cell differentiation. Additionally, the development of new synthesis methods for this compound could lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-(furan-3-ylmethyl)urea is a multi-step process that involves the reaction of several chemical compounds. The synthesis of this compound was first reported by researchers in 2010. The method involves the reaction of 4-fluoroaniline with furfuryl isocyanate, followed by the addition of urea. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been used in various scientific research applications. This compound is known for its ability to inhibit the activity of several enzymes, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-10-1-3-11(4-2-10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKCMLTVFUDOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=COC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)


![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)
![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
